molecular formula C12H16ClNO2S B6612601 n-(2-Chlorocyclohexyl)benzenesulfonamide CAS No. 57881-12-6

n-(2-Chlorocyclohexyl)benzenesulfonamide

Cat. No.: B6612601
CAS No.: 57881-12-6
M. Wt: 273.78 g/mol
InChI Key: VHVYFYASSLVPSH-UHFFFAOYSA-N
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Description

N-(2-Chlorocyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide group linked to a 2-chlorocyclohexyl substituent. Its molecular formula is C₁₂H₁₅ClNO₂S, with a molecular weight of 296.83 g/mol. The chlorine atom at the 2-position of the cyclohexyl ring introduces steric and electronic effects, influencing its conformational flexibility, reactivity, and intermolecular interactions . Sulfonamides of this type are frequently studied as precursors to bioactive molecules, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-chlorocyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVYFYASSLVPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973480
Record name N-(2-Chlorocyclohexyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57881-12-6
Record name NSC98586
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chlorocyclohexyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorocyclohexyl)benzenesulfonamide typically involves the reaction of 2-chlorocyclohexylamine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorocyclohexyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the cyclohexyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: N-(2-Chlorocyclohexyl)benzenesulfonamide is used as a building block in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological and medical research, this compound is used as a probe to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorocyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to various biological effects, depending on the specific enzyme or protein targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(2-Chlorocyclohexyl)benzenesulfonamide and analogous sulfonamides:

Compound Molecular Formula Substituent Dihedral Angle (Phenyl vs. Cyclohexyl) Synthetic Route Key Applications
This compound C₁₂H₁₅ClNO₂S 2-Cl on cyclohexyl Not reported Halogenation of cyclohexyl precursor Drug precursors, catalysis
N-Cyclohexylbenzenesulfonamide (CAS 3237-31-8) C₁₂H₁₇NO₂S H on cyclohexyl Not reported Direct sulfonylation of cyclohexylamine Intermediate in organic synthesis
N-Cyclohexyl-N-ethylbenzenesulfonamide C₁₄H₂₁NO₂S Ethyl on cyclohexyl 37.91°–40.29° Alkylation with ethyl iodide Bioactive heterocycle synthesis
N-Benzyl-N-cyclohexylbenzenesulfonamide C₁₉H₂₃NO₂S Benzyl on cyclohexyl Not reported Benzylation with benzyl chloride Antimicrobial agents
2-Fluoro-N-(propan-2-yl)benzenesulfonamide C₉H₁₂FNO₂S 2-F on benzene, isopropyl Not reported Fluorination of benzene ring Enzyme inhibition studies

Key Observations :

Steric and Electronic Effects: The 2-chloro substituent in this compound enhances electrophilicity compared to non-halogenated analogs like N-cyclohexylbenzenesulfonamide. This increases reactivity in nucleophilic substitution reactions . In contrast, the ethyl group in N-cyclohexyl-N-ethylbenzenesulfonamide reduces steric hindrance, allowing for tighter packing in crystal lattices (evidenced by dihedral angles of ~37–40° between aromatic and cyclohexyl rings) .

Synthetic Flexibility :

  • Halogenated derivatives (e.g., 2-chloro or 2-fluoro) typically require additional steps, such as halogenation or use of halogenated alkylating agents, compared to alkyl or benzyl analogs .
  • Benzyl and ethyl derivatives are synthesized via straightforward alkylation, as demonstrated in the reaction of cyclohexylamine sulfonamide with benzyl chloride or ethyl iodide .

Biological Relevance :

  • N-Benzyl derivatives exhibit enhanced antimicrobial activity due to the aromatic benzyl group, which improves membrane penetration .
  • Chlorinated sulfonamides like this compound are explored as protease inhibitors, leveraging the chlorine atom’s ability to form halogen bonds with target enzymes .

Crystallographic Behavior: Non-chlorinated analogs (e.g., N-cyclohexyl-N-ethylbenzenesulfonamide) show well-defined crystal structures with low R factors (e.g., 0.052), indicating high precision in structural determination . Chlorinated variants may exhibit greater conformational disorder due to steric clashes, though specific data for this compound remain unreported .

Q & A

Q. What are the optimal synthetic routes for n-(2-Chlorocyclohexyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Strategy : Sulfonamides are typically synthesized via the reaction of a sulfonyl chloride derivative with an amine. For n-(2-Chlorocyclohexyl)benzenesulfonamide, this would involve reacting benzenesulfonyl chloride with 2-chlorocyclohexylamine.
  • Condition Optimization :
    • Solvent Selection : Use aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions.
    • Temperature : Moderate temperatures (20–40°C) prevent decomposition of reactive intermediates.
    • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures efficient coupling.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can isolate the product with >95% purity. Validate purity via HPLC or TLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^{13}C NMR confirm the presence of the cyclohexyl chlorinated moiety (δ 4.0–4.5 ppm for CH-Cl) and sulfonamide protons (δ 7.5–8.2 ppm for aromatic protons) .
    • IR : Detect sulfonamide S=O stretching vibrations (~1350 cm1^{-1} and 1150 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (use SHELXL for refinement) .

Advanced Research Questions

Q. What methodologies are recommended for resolving crystallographic data inconsistencies in this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance data accuracy.
  • Refinement Software : Apply SHELXL-2018 for iterative refinement of positional and thermal parameters. Key steps include:
    • Twinned Data Handling : Use the TWIN/BASF commands in SHELXL for twinned crystals .
    • Disorder Modeling : For flexible cyclohexyl groups, split occupancy refinement (e.g., 50:50 for chair conformers).
  • Validation Tools : Check Rint_{int} (<5%) and Rfree_{free}-Rwork_{work} gaps (<5%) using Coot and PLATON .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • DFT Studies : Use B3LYP/6-311+G(d,p) to optimize geometry and compute electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with carbonic anhydrase) using AMBER or GROMACS to predict binding affinities.
  • Reactivity Analysis :
    • Fukui Indices : Identify sites prone to electrophilic attack (e.g., sulfonamide nitrogen) .
    • Solvent Effects : Apply PCM models to evaluate stability in aqueous vs. organic environments.

Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives like n-(2-Chlorocycloclohexyl)benzenesulfonamide?

Methodological Answer:

  • Experimental Replication :
    • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., acetazolamide for carbonic anhydrase inhibition).
    • Dose-Response Curves : Generate IC50_{50} values across three independent trials to assess reproducibility.
  • Data Analysis :
    • Meta-Analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., solvent choice, assay pH).
    • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chlorine position) with activity trends .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation.
    • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
  • Stability Testing :
    • Accelerated Aging : Expose samples to 40°C/75% RH for 6 months and monitor purity via LC-MS.
    • Degradation Pathways : Identify byproducts (e.g., benzenesulfonic acid) using high-resolution mass spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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n-(2-Chlorocyclohexyl)benzenesulfonamide
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